Compound Description: Preladenant, also known as 2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, is an adenosine A2A receptor antagonist that has undergone phase III clinical trials for the treatment of Parkinson's disease. []
Relevance: Preladenant shares a core structure with N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide. Both compounds possess a furan-2-yl moiety linked to an ethyl chain that further connects to a piperazine ring. The piperazine ring in both compounds is substituted with a 4-fluorophenyl group. []
M9
Compound Description: M9 is a metabolite of Preladenant and acts as an adenosine A2A receptor antagonist. []
Relevance: M9 is structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide through its shared lineage with Preladenant. As a metabolite, M9 retains key structural features from Preladenant, including the furan-2-yl moiety, ethyl linker, and the 4-fluorophenyl substituted piperazine ring, all of which are present in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide. []
Compound Description: (S)-3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide, or B-973B, is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound exhibits the unique ability to activate the α7 ion channel independently, unlike typical PAMs that require coapplication with an orthosteric agonist. []
Relevance: Both B-973B and N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide incorporate a substituted piperazine ring as a key structural element. While B-973B features a pyridin-2-yl substituent on the piperazine, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide includes a 4-fluorophenyl substituent, highlighting a structural similarity within this ring system. []
Compound Description: 1,1-diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP) is a weak partial agonist of α7 nAChRs. Studies suggest that 2NDEP may interact with the allosteric activation (AA) site of the receptor and, when co-applied with PAMs like PNU-120596, exhibits allosteric agonist activity. []
Relevance: Similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, 2NDEP possesses a substituted piperazine ring. 2NDEP features a naphthalene-2-yl substituent, whereas N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide carries a 4-fluorophenyl substituent. This shared piperazine motif underscores a structural connection between the two compounds. []
Compound Description: N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane, also known as JHW007, is a dopamine transporter (DAT) ligand with unique pharmacological properties. It exhibits minimal cocaine-like behavioral effects and acts as a cocaine antagonist, blocking various cocaine-induced effects. []
Relevance: Though structurally distinct from N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, JHW007 is relevant due to its activity as a DAT ligand. The research paper focusing on JHW007 compares its actions to those of cocaine and GBR12909, another DAT inhibitor. This comparative analysis highlights the pharmacological importance of DAT ligands, providing context for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, which, if found to interact with DAT, could exhibit similar or distinct pharmacological effects. []
Compound Description: 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, commonly known as GBR12909, is a potent and selective dopamine transporter (DAT) inhibitor. In contrast to JHW007, GBR12909 exhibits cocaine-like behavioral effects, including locomotor stimulation. []
Relevance: GBR12909 provides a contrasting pharmacological profile to JHW007 within the context of DAT ligands. By comparing the effects of both compounds on locomotor activity and cocaine antagonism, the research highlights the diverse pharmacological actions of DAT ligands. This comparison provides a valuable framework for understanding the potential actions of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, should it exhibit activity at the DAT. []
Compound Description: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide (BD 1008) is a selective σ1-receptor antagonist. This compound is noted for its ability to block the locomotor-stimulant effects of cocaine. []
Relevance: While not directly structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, BD 1008 is relevant due to its involvement in the investigation of cocaine antagonism by JHW007. The observation that BD 1008 independently blocks cocaine's locomotor-stimulant effects suggests a possible role for σ1-receptor antagonism in mediating the cocaine-antagonist activity of JHW007. This finding raises the possibility that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide, if found to interact with σ1 receptors, could potentially exhibit similar or distinct pharmacological actions related to cocaine antagonism. []
Overview
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound notable for its unique structural features, which include a piperazine ring, a fluorophenyl group, and a furan moiety. Its molecular formula is C18H22FN3O3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a tool for investigating receptor activity.
Source
The compound is synthesized through multi-step chemical reactions involving various precursors. The detailed synthesis and characterization of this compound have been documented in scientific literature and databases such as PubChem and BenchChem.
Classification
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide can be classified as a pharmaceutical compound due to its potential applications in drug development. It falls under the category of piperazine derivatives, which are well-known for their diverse biological activities.
Synthesis Analysis
Methods
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide typically involves several key steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of 4-fluoroaniline with ethylene glycol to yield 4-(4-fluorophenyl)piperazine.
Coupling with Furan Derivative: The piperazine derivative is then coupled with a furan-2-yl derivative under controlled conditions to form an intermediate compound.
Carbamoylation: Finally, the intermediate undergoes reaction with methyl chloroformate to produce the target carbamate compound.
Technical Details
The synthesis requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity. Techniques like recrystallization or chromatography may be employed for purification.
Molecular Structure Analysis
Structure
The molecular structure of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide features:
A piperazine ring that serves as a core structure.
A fluorophenyl group attached to one nitrogen atom of the piperazine.
A furan moiety linked via an ethylene bridge.
A dimethoxybenzamide group contributing to its pharmacological properties.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions:
Oxidation: Can yield derivatives such as furan-dione compounds.
Reduction: May produce secondary amines depending on reaction conditions.
Substitution Reactions: The presence of the fluorophenyl group allows for further substitution reactions that could modify biological activity.
Technical Details
Understanding these reactions is crucial for exploring modifications that could enhance the compound's efficacy or selectivity towards specific biological targets.
Mechanism of Action
Process
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide primarily acts by interacting with neurotransmitter receptors in the brain:
Binding Affinity: The compound exhibits binding affinity towards serotonin and dopamine receptors.
Modulation of Activity: By binding to these receptors, it modulates their activity, influencing neurotransmission pathways that affect mood and cognition.
Data
Preliminary studies suggest that this interaction can lead to significant pharmacological effects relevant to psychiatric conditions.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Molecular Weight: Approximately 345.38 g/mol.
Chemical Properties
Chemical properties encompass:
Solubility: Likely soluble in organic solvents due to its complex structure.
These properties are essential for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use.
Applications
Scientific Uses
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent for neurological disorders.
Pharmacology: Used to study receptor binding specifically related to serotonin and dopamine pathways.
Biological Studies: Serves as a tool compound in cell signaling and neurotransmission studies.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.